molecular formula C8H17LiSe B14601374 Lithium, [1-(methylseleno)heptyl]- CAS No. 59345-55-0

Lithium, [1-(methylseleno)heptyl]-

Cat. No.: B14601374
CAS No.: 59345-55-0
M. Wt: 199.2 g/mol
InChI Key: FTFIQBAGUABHGO-UHFFFAOYSA-N
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Description

Lithium, [1-(methylseleno)heptyl]-: is a chemical compound with the molecular formula C₈H₁₇LiSe It is a lithium salt of an organoselenium compound, where a methylseleno group is attached to a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium, [1-(methylseleno)heptyl]- typically involves the reaction of 1-(methylseleno)heptane with a lithium reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

    Preparation of 1-(methylseleno)heptane: This can be synthesized by reacting heptyl bromide with methylselenol in the presence of a base such as sodium hydride.

    Lithiation: The 1-(methylseleno)heptane is then treated with a lithium reagent, such as n-butyllithium, in a suitable solvent like tetrahydrofuran (THF) at low temperatures.

Industrial Production Methods: Industrial production of Lithium, [1-(methylseleno)heptyl]- would follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Lithium, [1-(methylseleno)heptyl]- can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The lithium atom can be substituted with other cations or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Various electrophiles can be used to substitute the lithium atom, such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Corresponding selenide.

    Substitution: New organoselenium compounds with different functional groups.

Scientific Research Applications

Chemistry: Lithium, [1-(methylseleno)heptyl]- is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for various organoselenium compounds.

Biology: In biological research, organoselenium compounds are studied for their potential antioxidant properties and their role in redox biology. Lithium, [1-(methylseleno)heptyl]- could be used to investigate these properties.

Medicine: Organoselenium compounds have shown promise in medicinal chemistry for their potential therapeutic effects, including anticancer and antimicrobial activities. Lithium, [1-(methylseleno)heptyl]- may be explored for similar applications.

Industry: In the industrial sector, organoselenium compounds are used in the production of specialty chemicals and materials. Lithium, [1-(methylseleno)heptyl]- could be utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Lithium, [1-(methylseleno)heptyl]- involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular redox status and signaling pathways. The compound may also interact with specific enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

    Lithium selenide (Li₂Se): A simple binary compound of lithium and selenium.

    Selenomethionine: A naturally occurring amino acid containing selenium.

Comparison:

    Lithium, [1-(methylseleno)heptyl]-: is unique due to its specific structure, combining a lithium cation with an organoselenium anion. This gives it distinct chemical properties compared to simpler selenium compounds like lithium selenide.

    Selenocysteine and selenomethionine: are biologically relevant selenium compounds, whereas Lithium, [1-(methylseleno)heptyl]- is primarily of interest in synthetic and industrial chemistry.

Properties

CAS No.

59345-55-0

Molecular Formula

C8H17LiSe

Molecular Weight

199.2 g/mol

IUPAC Name

lithium;1-methylselanylheptane

InChI

InChI=1S/C8H17Se.Li/c1-3-4-5-6-7-8-9-2;/h8H,3-7H2,1-2H3;/q-1;+1

InChI Key

FTFIQBAGUABHGO-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCC[CH-][Se]C

Origin of Product

United States

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